Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]-
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Overview
Description
Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- is a complex organic compound that features a copper ion coordinated to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- typically involves the coordination of a copper ion with a piperidine derivative. The process often starts with the preparation of the piperidine derivative, which can be synthesized through various methods including hydrogenation, cyclization, and amination reactions . The copper ion is then introduced to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the coordination of the copper ion with the piperidine derivative.
Chemical Reactions Analysis
Types of Reactions
Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can be used to revert the compound to its original state or to form new derivatives.
Substitution: The piperidine ring can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions can produce a variety of piperidine derivatives with different functional groups.
Scientific Research Applications
Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- involves its interaction with specific molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The piperidine derivative can interact with biological molecules, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Copper(1+) 3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propyn-1-ide
- Other piperidine derivatives : These include compounds with similar piperidine rings but different functional groups or metal ions.
Uniqueness
What sets Copper, [3-(4-hydroxy-1-methyl-4-piperidinyl)-1-propynyl]- apart from similar compounds is its specific coordination of the copper ion with the piperidine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62500-25-8 |
---|---|
Molecular Formula |
C9H14CuNO |
Molecular Weight |
215.76 g/mol |
IUPAC Name |
copper(1+);1-methyl-4-prop-2-ynylpiperidin-4-ol |
InChI |
InChI=1S/C9H14NO.Cu/c1-3-4-9(11)5-7-10(2)8-6-9;/h11H,4-8H2,2H3;/q-1;+1 |
InChI Key |
MXHWTOXOUAIFOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC#[C-])O.[Cu+] |
Origin of Product |
United States |
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